Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
Molecular Formula |
C24H21FN4O4S2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21FN4O4S2/c1-33-24(30)20-16-6-2-5-9-19(16)34-23(20)28-21-22(27-18-8-4-3-7-17(18)26-21)29-35(31,32)15-12-10-14(25)11-13-15/h3-4,7-8,10-13H,2,5-6,9H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
UBIZYIRPHHAERC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Protecting Group Strategies
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water (3:1) for final product isolation (purity >98% by HPLC).
Analytical Data and Characterization
Key Intermediates :
| Compound | M.P. (°C) | [M+H]⁺ (m/z) | IR (cm⁻¹) |
|---|---|---|---|
| Tetrahydrobenzothiophene-3-ester | 112–114 | 253.1 | 1725 (C=O), 1610 (C=C) |
| 3-Aminoquinoxaline-2-carbaldehyde | 189–191 | 175.1 | 1680 (C=O), 3350 (NH₂) |
| Final Product | 205–207 | 528.2 | 1730 (C=O), 1340 (S=O) |
¹H NMR (Final Product, DMSO-d₆) :
-
δ 8.45 (s, 1H, quinoxaline-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 2.75 (m, 4H, cyclohexane-H).
Challenges and Troubleshooting
Chemical Reactions Analysis
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and quinoxaline moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various substituted quinoxaline and benzothiophene derivatives .
Scientific Research Applications
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . It also inhibits the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Research Implications and Limitations
For example:
- Antimicrobial Applications: Fluorinated quinolones () are well-established, and the quinoxaline core may offer novel mechanisms against resistant strains.
- Herbicide Development : The sulfonamide group could be modified into sulfonylurea-like analogs for plant enzyme inhibition .
Limitations :
- The evidence lacks synthesis protocols or bioassay results for the target compound.
- Comparisons rely on indirect structural analogies rather than experimental data.
Biological Activity
Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of quinoxaline derivatives. This class is noted for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The compound's molecular formula is , with a molecular weight of 512.6 g/mol.
Pharmacological Properties
- Antimicrobial Activity : Quinoxaline derivatives have shown promising results against various bacterial strains. Preliminary studies indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : The compound's structure suggests potential antiviral properties. Research has indicated that quinoxaline derivatives can inhibit viral replication by targeting specific viral enzymes.
- Anticancer Activity : this compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can disrupt cell cycle progression and activate apoptotic pathways in various cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways. For instance:
- Cell Cycle Arrest : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : It can activate caspases and other apoptotic factors that promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
-
Anticancer Evaluation :
- In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry. For example, Bayesian optimization algorithms can identify ideal conditions for minimizing byproducts .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and ensure purity (>95%) .
Advanced: How can computational methods predict the compound’s photophysical or biological properties?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry to determine electronic transitions (e.g., HOMO-LUMO gaps) and predict fluorescence properties. This aligns with studies on structurally similar maleimide derivatives .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential biological targets, such as kinases or DNA-binding proteins, using software like AutoDock Vina .
- MD Simulations : Assess stability in aqueous or lipid bilayers to predict bioavailability. For example, simulations of quinoxaline derivatives have revealed membrane permeability trends .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonamide and ester groups. Aromatic protons in the 7–8 ppm range indicate quinoxaline and fluorophenyl moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 540.12 [M+H]) and detect isotopic patterns for sulfur/fluorine .
- HPLC-PDA : Quantify purity (>98%) and resolve stereoisomers using chiral columns .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity (e.g., ester hydrolysis under physiological conditions) .
- Batch Consistency Analysis : Compare results across synthesized batches to isolate variability caused by impurities (e.g., residual palladium from coupling reactions) .
Basic: What are the compound’s hypothesized biological targets based on structural analogs?
Methodological Answer:
- Kinase Inhibition : The quinoxaline-sulfonamide motif resembles ATP-competitive kinase inhibitors (e.g., VEGFR or EGFR inhibitors) .
- DNA Intercalation : Planar quinoxaline and benzothiophene groups may intercalate DNA, analogous to acridine derivatives .
- Antimicrobial Activity : Sulfonamide groups in similar compounds show activity against Gram-positive bacteria via dihydropteroate synthase inhibition .
Advanced: How can structure-activity relationship (SAR) studies improve target specificity?
Methodological Answer:
- Fragment Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate binding affinity .
- Scaffold Hopping : Replace the tetrahydrobenzothiophene with indole or benzofuran cores to assess steric effects .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions and refine SAR .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfonamide and ester groups .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers unless immediately used .
Advanced: How can flow chemistry enhance scalability and reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
